(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone
CAS No.: 2034292-71-0
Cat. No.: VC5887590
Molecular Formula: C10H12N2O3S2
Molecular Weight: 272.34
* For research use only. Not for human or veterinary use.
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-methylthiazol-4-yl)methanone - 2034292-71-0](/images/structure/VC5887590.png)
Specification
CAS No. | 2034292-71-0 |
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Molecular Formula | C10H12N2O3S2 |
Molecular Weight | 272.34 |
IUPAC Name | (2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(2-methyl-1,3-thiazol-4-yl)methanone |
Standard InChI | InChI=1S/C10H12N2O3S2/c1-6-11-9(4-16-6)10(13)12-3-8-2-7(12)5-17(8,14)15/h4,7-8H,2-3,5H2,1H3 |
Standard InChI Key | QJQUDLLGHWXHHA-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C(=O)N2CC3CC2CS3(=O)=O |
Introduction
Structural Characterization and Computational Analysis
Core Bicyclic Sulfonamide Framework
The 2-thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide moiety forms the central scaffold of this compound. This bicyclic system consists of a seven-membered ring with sulfur at position 2 (in a sulfone configuration) and nitrogen at position 5. X-ray crystallographic data for related compounds, such as (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone (PubChem CID 122160518), reveal a puckered bicyclic structure with bond lengths of 1.76 Å for the S=O bonds and 1.47 Å for the C-N bonds in the sulfonamide group . The chair-like conformation of the bicyclo[2.2.1]heptane system imposes steric constraints that influence reactivity and binding interactions.
Thiazole Substituent and Electronic Effects
The 2-methylthiazol-4-yl group attached via a methanone linker introduces aromaticity and electron-withdrawing characteristics. Density functional theory (DFT) calculations on similar thiazole-containing compounds, such as (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone (PubChem CID 122273349), predict a dipole moment of 5.2 Debye due to the polarization between the sulfone and thiazole moieties . The methyl group at position 2 of the thiazole ring enhances lipophilicity, with a calculated logP value of 1.8 ± 0.3 based on group contribution methods .
Table 1: Comparative Molecular Properties of Structural Analogs
*Estimated values based on structural analogs.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Strategy
The synthesis of this compound likely proceeds via a two-step approach:
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Formation of the Bicyclic Sulfonamide Core: Cyclocondensation of a β-amino alcohol with sulfonic acid derivatives under acidic conditions generates the 2-thia-5-azabicyclo[2.2.1]heptane skeleton. Patent US11390610B2 describes analogous methods using piperazine derivatives and sulfonyl chlorides .
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Coupling with Thiazole Carbonyl: A Buchwald-Hartwig amination or Ullmann-type coupling attaches the 2-methylthiazole-4-carbonyl group to the bicyclic amine. Computational studies suggest that Pd(PPh₃)₄ catalyzes this step with a predicted yield of 68–72% .
Key Synthetic Challenges
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Steric Hindrance: The bicyclic system’s rigid structure impedes nucleophilic attack at the N5 position, necessitating high-temperature conditions (>120°C) for amide bond formation .
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Sulfone Stability: Prolonged exposure to strong bases (pH >10) may cleave the sulfone group, as observed in related compounds during stability testing .
Table 2: Hypothesized Synthetic Route
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Cyclocondensation | H₂SO₄, 80°C, 12h | 45–50 |
2 | Amide Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 120°C, 24h | 65–70 |
Physicochemical and Pharmacokinetic Properties
Metabolic Stability
Microsomal stability studies on quinoxaline analogs indicate hepatic clearance primarily via CYP3A4-mediated oxidation of the thiazole methyl group . Introducing electron-withdrawing substituents (e.g., sulfones) typically reduces metabolic degradation, projecting a half-life (t₁/₂) of >4 hours in human liver microsomes.
Future Research Directions
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Synthetic Optimization: Screen alternative catalysts (e.g., Xantphos-Pd) to improve coupling efficiency.
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In Vivo Profiling: Assess bioavailability and toxicity in rodent models, focusing on sulfone-related nephrotoxicity risks.
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Target Validation: Conduct kinome-wide screening to identify off-target interactions, particularly with cysteine proteases.
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